

Application Notes and Protocols: Labeling Intestinal Fungi with Ddao-C6 Probe

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Compound of Interest

Compound Name: Ddao-C6
Cat. No.: B12391589

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Introduction

The study of the gut mycobiome is a rapidly expanding field with significant implications for human health and disease. Accurate and efficient methods for the identification and characterization of intestinal fungi are crucial for advancing our understanding of their roles in homeostasis and pathogenesis. The **Ddao-C6** probe is a powerful tool for this purpose. It is a near-infrared (NIR) fluorescent probe that is activated by fungal lipases, enzymes commonly secreted by various fungal species. This enzymatic activation results in a significant increase in fluorescence, allowing for the specific labeling and visualization of metabolically active fungi. These application notes provide detailed protocols and data for the use of the **Ddao-C6** probe in labeling intestinal fungi.

Principle of Action

Ddao-C6 is a non-fluorescent molecule that becomes fluorescent upon cleavage by lipase. The probe consists of a DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)) fluorophore linked to a C6 fatty acid chain. Fungal lipases hydrolyze the ester bond, releasing the DDAO fluorophore, which then exhibits strong fluorescence in the near-infrared spectrum. This

mechanism ensures that only metabolically active fungi expressing lipases are labeled, providing a dynamic view of the fungal population.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the **Ddao-C6** probe.

Table 1: Spectral Properties of **Ddao-C6** and Activated DDAO

Parameter	Ddao-C6 (Inactive)	DDAO (Active)
Excitation Wavelength (nm)	~645	~645
Emission Wavelength (nm)	None	~658
Quantum Yield	< 0.01	~0.4

Table 2: Recommended Working Concentrations for Fungal Labeling

Application	Ddao-C6 Concentration (μM)	Incubation Time	Temperature ($^{\circ}\text{C}$)
In vitro fungal cultures	5 - 20	30 - 60 min	25 - 37
Fecal slurry	10 - 50	60 - 120 min	37
Intestinal tissue sections	10 - 30	45 - 90 min	37

Table 3: Illustrative Labeling Efficiency and Signal-to-Noise Ratio for Representative Fungal Species

Fungal Species	Labeling Efficiency (%)	Signal-to-Noise Ratio
Candida albicans	85 ± 5	15.2 ± 2.1
Saccharomyces cerevisiae	78 ± 7	12.5 ± 1.8
Aspergillus fumigatus	92 ± 4	18.9 ± 2.5
Trichosporon asahii	95 ± 3	20.1 ± 2.3

Note: The data in Table 3 is illustrative and may vary depending on experimental conditions and fungal strain.

Experimental Protocols

Protocol 1: Labeling of Fungi in In Vitro Culture

This protocol describes the labeling of fungal cells grown in liquid or on solid agar plates.

Materials:

- **Ddao-C6** probe (stock solution in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Fungal culture (liquid or on agar)
- Microcentrifuge tubes
- Fluorescence microscope or plate reader

Procedure:

- Fungal Cell Preparation:
 - Liquid Culture: Centrifuge the fungal culture at 3000 x g for 5 minutes to pellet the cells. Wash the pellet twice with sterile PBS. Resuspend the cells in PBS to the desired density.
 - Agar Plate: Gently scrape fungal colonies from the agar surface and resuspend in sterile PBS. Wash the cells twice with PBS.

- Probe Incubation: Add **Ddao-C6** probe to the fungal cell suspension to a final concentration of 10 μ M. Incubate for 30-60 minutes at 37°C in the dark.
- Washing: Centrifuge the cell suspension at 3000 x g for 5 minutes and discard the supernatant. Wash the cells twice with PBS to remove unbound probe.
- Imaging: Resuspend the final cell pellet in PBS and observe under a fluorescence microscope using appropriate NIR filter sets (Excitation: ~645 nm, Emission: ~660 nm). Alternatively, quantify the fluorescence using a microplate reader.

Protocol 2: Labeling of Fungi in Fecal Samples

This protocol is designed for the direct labeling of fungi within complex fecal samples.

Materials:

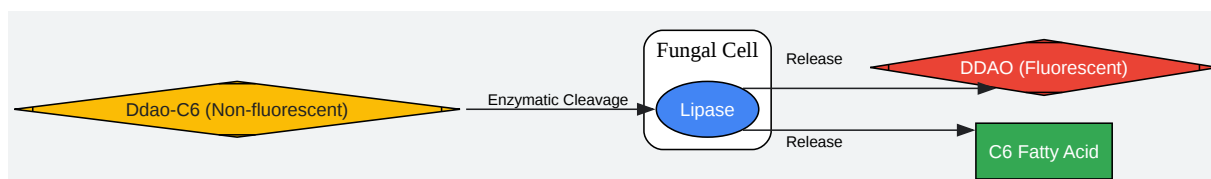
- **Ddao-C6** probe
- Fresh fecal sample
- PBS, pH 7.4
- Homogenizer or vortex mixer
- Filters (e.g., 100 μ m cell strainer)
- Fluorescence microscope

Procedure:

- Fecal Slurry Preparation: Suspend 100 mg of fresh fecal sample in 1 ml of sterile PBS. Homogenize the sample thoroughly using a vortex mixer or a homogenizer.
- Filtration: Pass the fecal slurry through a 100 μ m cell strainer to remove large debris.
- Probe Incubation: Add **Ddao-C6** to the filtered slurry to a final concentration of 20 μ M. Incubate for 1-2 hours at 37°C in the dark with gentle agitation.

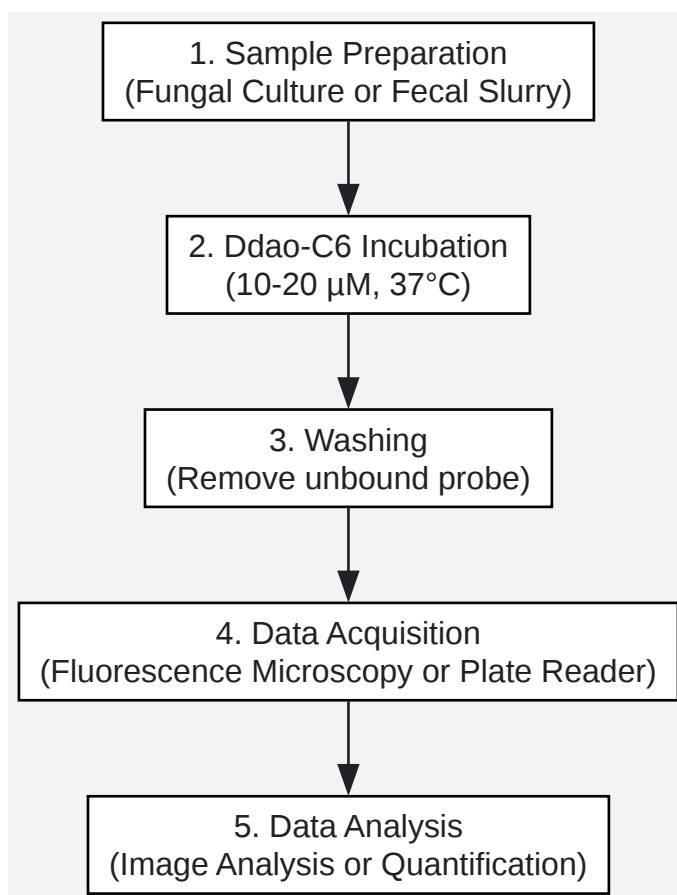
- Washing: Centrifuge the sample at 5000 x g for 10 minutes. Carefully remove the supernatant and wash the pellet twice with PBS.
- Microscopy: Resuspend the pellet in a small volume of PBS and mount on a microscope slide. Observe under a fluorescence microscope.

Visualizations



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Caption: Mechanism of **Ddao-C6** probe activation by fungal lipase.



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Caption: General experimental workflow for labeling fungi with **Ddao-C6**.

Troubleshooting

Problem	Possible Cause	Solution
No or weak fluorescence signal	- Fungal species does not express lipase.- Probe concentration is too low.- Incubation time is too short.	- Confirm lipase expression using a different assay.- Increase Ddao-C6 concentration.- Increase incubation time.
High background fluorescence	- Incomplete removal of unbound probe.- Autofluorescence from sample matrix.	- Perform additional washing steps.- Use appropriate background correction during image analysis.
Cell death or morphological changes	- High concentration of DMSO in the final solution.- Probe toxicity at high concentrations.	- Ensure the final DMSO concentration is below 0.5%. - Reduce the Ddao-C6 concentration or incubation time.

Conclusion

The **Ddao-C6** probe offers a sensitive and specific method for labeling and identifying lipase-active fungi within the intestinal environment. Its near-infrared fluorescence properties minimize interference from autofluorescence, making it an ideal tool for complex samples such as fecal matter. The protocols provided herein offer a starting point for researchers to apply this technology in their studies of the gut mycobiome. Optimization of the staining conditions may be necessary for specific fungal species and sample types.

- To cite this document: BenchChem. [Application Notes and Protocols: Labeling Intestinal Fungi with Ddao-C6 Probe]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12391589/docs#application-notes-and-protocols-labeling-intestinal-fungi-with-ddao-c6-probe\]](https://www.benchchem.com/product/b12391589/docs#application-notes-and-protocols-labeling-intestinal-fungi-with-ddao-c6-probe)

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